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Compound Name: _
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Cat. No.: B124385

The formation of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a compound responsible for
the characteristic "petrol” or "kerosene" aroma in aged Riesling wines, is a complex process
influenced by a multitude of factors from viticulture to post-bottling storage. While extensive
research has focused on TDN development in traditional glass bottles, the increasing popularity
of alternative packaging formats, such as bag-in-box and aluminum cans, necessitates a
comparative analysis of their impact on this critical aroma compound. This guide provides a
comprehensive overview of TDN formation, comparing its development in bottled wine with
potential outcomes in alternative packaging, supported by available experimental data and
detailed methodologies.

TDN Formation Pathway

The development of TDN is a chemical process that occurs over time from the degradation of
carotenoid precursors present in grapes. The key factors influencing this transformation are
heat, light, and the chemical matrix of the wine itself, particularly its acidity.
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Caption: A diagram illustrating the chemical pathway of TDN formation from carotenoid
precursors in grapes, influenced by environmental and chemical factors.

Quantitative Data: TDN Concentration in Bottled
Wine
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While direct comparative studies on TDN in alternative packaging are limited, extensive data
exists for wine in glass bottles with different closures. This data highlights the significant role of
the closure in modulating the final TDN concentration perceived by the consumer.
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Packaging Format Closure Type

Key Findings on
. Reference
TDN Concentration

Glass Bottle Screw Cap

Wines under

screwcap were found

not to 'lose’ any TDN.

[1] A 15-year-old

Riesling under screw [Hi2]
cap contained over

200 micrograms of

TDN.[2]

Glass Bottle Natural Cork

Cork and synthetic
closures absorbed
more than 50% of the
TDN present in a wine
over two years.[1] A
15-year-old Riesling
with a cork closure [1][2]
had 50 micrograms of
TDN.[2] Cork stoppers
demonstrated a fast
scalping process,
absorbing up to 40%
of TDN.

Glass Bottle Synthetic Closure

Absorbed more than

50% of the TDN

present in a wine over

two years. The rate of  [1]
TDN absorption can

be faster at lower

storage temperatures.

Bag-in-Box Plastic Tap

The plastic used is [3]
permeable to oxygen,

which can lead to

oxidation of the wine

over a few months.
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This increased oxygen
exposure could
potentially influence
TDN formation or
degradation, though
specific studies on

TDN are lacking.

The primary concern
is not TDN formation
but the potential for
the development of
hydrogen sulfide
(H2S) due to the
Aluminum Can Pull Tab interaction of SOz with
the can's aluminum,
even with a polymer
liner. Low oxygen
ingress is a
characteristic of this

packaging.

Discussion on Alternative Packaging

Bag-in-Box (BiB): The key characteristic of BiB packaging is its higher oxygen transmission
rate (OTR) compared to glass bottles with screw caps.[3] While some studies suggest that
oxidation can contribute to an increase in TDN, high levels of oxidation have been found to
decrease it in some wine styles.[1] The plastic bladder in BiBs may also "scalp” (absorb) aroma
compounds, including TDN, although this has not been quantified specifically for TDN in the
available literature. Given that BiB wines are intended for early consumption and not long-term
aging, the development of significant TDN levels is less likely compared to bottled wines stored
for extended periods.

Aluminum Cans: Canned wine offers a near-hermetic environment with very low oxygen
ingress. This anoxic environment could theoretically favor the preservation of any TDN that
forms. However, the more significant chemical interaction of concern in canned wine is the
potential for the formation of hydrogen sulfide (HzS), which can impart a "rotten egg" aroma.
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This occurs from the reaction of sulfur dioxide (SO2) with the aluminum can, which can happen
even with the presence of an internal polymer lining. Therefore, while TDN formation might
occur, it is often overshadowed by the risk of reductive off-aromas.

Experimental Protocols
Quantification of TDN in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of TDN in wine, based on common
practices in viticulture and enology research. Specific parameters may vary between
laboratories and studies.

1. Sample Preparation:
o A wine sample (typically 5-10 mL) is collected.

e Aninternal standard (e.g., deuterated TDN) is added to the sample for accurate
guantification.

o The sample may be diluted with deionized water.
2. Extraction of Volatile Compounds:

e Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase
(e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the wine sample
or directly immersed in the liquid. The fiber adsorbs volatile compounds, including TDN.

 Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent material is
used to extract volatile compounds from the wine sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

« Injection: The SPME fiber is desorbed in the hot injection port of the gas chromatograph, or
the SBSE stir bar is thermally desorbed.

» Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms) with
a specific temperature program.
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o Detection: The separated compounds are detected by a mass spectrometer, which identifies
and quantifies TDN based on its unique mass spectrum and retention time.

GC-MS Workflow for TDN Analysis
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Caption: A simplified workflow diagram for the analysis of TDN in wine using Gas
Chromatography-Mass Spectrometry.

Conclusion
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The choice of packaging significantly influences the final aroma profile of a wine, including the
concentration of TDN. Glass bottles with screw caps provide an environment that retains TDN,
allowing for the development of the characteristic aged Riesling bouquet. In contrast, closures
like natural and synthetic corks can scalp a significant portion of the TDN formed.

For alternative packaging formats, the impact on TDN is less clear due to a lack of direct
research. The higher oxygen permeability of bag-in-box packaging may lead to a different
evolution of TDN and other aroma compounds, and these wines are generally not intended for
long-term aging where TDN becomes prominent. In aluminum cans, the primary concern shifts
from TDN formation to the potential development of reductive off-aromas like Hz2S.

Further research is needed to quantify the formation and scalping of TDN in a wider range of
alternative wine packaging formats to provide winemakers and consumers with a more
complete understanding of how these modern containers affect the sensory characteristics of
wine over its shelf life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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